molecular formula C36H22O8 B13736595 5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid

5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid

Cat. No.: B13736595
M. Wt: 582.6 g/mol
InChI Key: YWNLINVYWGCFIJ-UHFFFAOYSA-N
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Description

5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid (H₄BNDI) is a tetracarboxylic acid ligand featuring a rigid binaphthalene core flanked by two isophthalic acid groups. Its synthesis involves a Suzuki-Miyaura coupling reaction between 4,4'-dibromo-1,1'-binaphthalene and 3,5-bis(methoxycarbonyl)phenylboronic acid, followed by hydrolysis to yield the final product with an 87% yield . The binaphthalene backbone imparts significant rigidity and aromaticity, making H₄BNDI a robust ligand for constructing metal-organic frameworks (MOFs) with high thermal and chemical stability. Applications of H₄BNDI-derived MOFs are explored in gas storage, catalysis, and luminescent materials due to their porous architectures and π-conjugated systems .

Properties

Molecular Formula

C36H22O8

Molecular Weight

582.6 g/mol

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)naphthalen-1-yl]naphthalen-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C36H22O8/c37-33(38)21-13-19(14-22(17-21)34(39)40)25-9-11-31(29-7-3-1-5-27(25)29)32-12-10-26(28-6-2-4-8-30(28)32)20-15-23(35(41)42)18-24(16-20)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

YWNLINVYWGCFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C5=CC=CC=C54)C6=CC(=CC(=C6)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid

Detailed Stepwise Synthesis

Starting Material Preparation and Functionalization
  • Trifluoromethylsulfonation of Hydroxyl Groups : Chiral binaphthol is dissolved in dichloromethane, and trifluoromethanesulfonic anhydride is added dropwise at low temperature (1.5–3 equivalents). The mixture is stirred at room temperature for 2–10 hours to form an intermediate sulfonated compound (Intermediate II).

  • Methylation Reaction : Intermediate II is dissolved with NiCl2(dppp) catalyst in ether, and methylmagnesium iodide (3–6 equivalents) is added dropwise at low temperature. The mixture is stirred overnight at room temperature to yield Intermediate III.

Bromination and Substitution
  • Bromination : Crude Intermediate III (11.26 g) is reacted with N-bromosuccinimide (18.6 g, 104 mmol) and azobisisobutyronitrile (0.81 g) in cyclohexane under reflux and light overnight. After workup, (R)-2,2'-dibromomethyl-1,1'-binaphthalene (Intermediate IV) is obtained with a 94% yield.

  • Substitution to Diacetoxymethyl Derivative : Intermediate IV (16.5 g) is reacted with potassium acetate and tetrabutylammonium bromide in N,N-dimethylformamide under reflux overnight. After filtration and solvent removal, (R)-2,2'-diacetoxymethyl-1,1'-binaphthyl (Intermediate V) is obtained with >99% yield.

Hydrolysis and Oxidation to Final Acid
  • Hydrolysis : Intermediate V is mixed with 50 wt% aqueous KOH and tetrahydrofuran and refluxed for 24 hours. The reaction mixture is then processed to yield Intermediate VI.

  • Oxidation to Aldehyde : Intermediate VI is oxidized with manganese dioxide (5–10 equivalents) in an appropriate solvent to form Intermediate VII.

  • Oxidation to Acid : Intermediate VII is treated with sodium chlorite solution in tetrahydrofuran with NaH2PO4·2H2O and hydrogen peroxide. The reaction is stirred at room temperature for 1–3 hours, neutralized, extracted, filtered, dried, and recrystallized to obtain the pure This compound (Intermediate VIII).

Alternative Preparation via Hydrolysis of Tetramethyl Ester

An alternative preparative route involves:

  • Synthesizing tetramethyl 5,5'-([1,1'-binaphthalene]-4,4'-diyl)diisophthalate.
  • Suspending this ester (0.85 g, 1.3 mmol) in tetrahydrofuran (50 mL).
  • Adding 2 M aqueous KOH (50 mL) and refluxing overnight until the solution clears.
  • Removing THF under reduced pressure.
  • Acidifying the aqueous phase to pH 2 with dilute HCl.
  • Collecting the precipitate by filtration, washing, and drying to yield This compound with 95% yield.

This method is efficient and suitable for producing the acid from its ester precursor.

Experimental Data and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Trifluoromethylsulfonation CF3SO2)2O, DCM, 0°C to RT, 2–10 h Intermediate II Not specified Key for activating hydroxyl groups
Methylation MeMgI, NiCl2(dppp), ether, low temp, overnight Intermediate III Not specified Methylation of sulfonated intermediate
Bromination NBS, AIBN, cyclohexane, reflux, light, overnight (R)-2,2'-Dibromomethyl-1,1'-binaphthalene (IV) 94 High yield bromination step
Substitution (acetoxymethyl) KOAc, TBAB, DMF, reflux, overnight (R)-2,2'-Diacetoxymethyl-1,1'-binaphthyl (V) >99 Efficient substitution
Hydrolysis 50% KOH aq., THF, reflux, 24 h Intermediate VI Not specified Converts acetoxymethyl to hydroxymethyl
Oxidation to aldehyde MnO2, solvent, RT Intermediate VII Not specified Oxidation step
Oxidation to acid NaClO2, NaH2PO4·2H2O, H2O2, THF, RT, 1–3 h This compound (VIII) Not specified Final acid formation
Hydrolysis of tetramethyl ester 2M KOH aq., THF, reflux, overnight This compound 95 Alternative direct hydrolysis method

Research Findings and Practical Considerations

  • The multi-step synthetic approach allows for high control of stereochemistry, preserving the chiral binaphthalene backbone throughout the process.

  • The hydrolysis of the tetramethyl ester is a straightforward and high-yielding method to obtain the acid, suitable for scale-up and purification.

  • The compound is a key ligand in the synthesis of metal-organic frameworks such as ZJU-105, where it coordinates with copper ions under solvothermal conditions in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

  • Solvent choice and ratios significantly affect the crystallization and phase purity of MOF products derived from this ligand, highlighting the importance of ligand purity and preparation methods on downstream applications.

Chemical Reactions Analysis

5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C36H22O8
  • Molecular Weight : 582.56 g/mol
  • Structure : The compound features a rigid binaphthyl structure that enhances π-π stacking interactions and facilitates complex formation with metal ions. This structural characteristic contributes to its thermal stability and mechanical properties in materials derived from it .

Applications in Materials Science

1. Coordination Chemistry

  • This compound exhibits a strong ability to form stable complexes with various transition metals. This property is essential for catalysis and the development of new materials.
  • The binding affinity and stability of these complexes are influenced by factors such as the nature of the metal ion and the solvent used during complexation .

2. Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it suitable for synthesizing more complex organic molecules .
  • It can be utilized in the preparation of porous coordination polymers (PCPs), which have applications in gas storage and separation technologies.

3. Polymer Science

  • The rigid structure of this compound enhances the mechanical properties of polymers when incorporated into polymer matrices. This leads to materials with improved thermal stability and strength .

Case Study 1: Metal-Organic Frameworks (MOFs)

A study demonstrated the use of this compound as a ligand in the formation of metal-organic frameworks. The resulting MOFs exhibited high surface areas and selective adsorption properties for gases like CO2 and CH4. This application highlights the compound's potential in environmental remediation and energy storage .

Case Study 2: Catalytic Applications

Research has shown that complexes formed between this compound and transition metals can catalyze various organic reactions efficiently. One specific study focused on its role in promoting cross-coupling reactions, demonstrating enhanced reaction rates compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and selective adsorption. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and other ligands present .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of H₄BNDI

The following table summarizes key structural analogues of H₄BNDI, highlighting differences in linker groups, applications, and properties:

Compound Name Linker Structure Molecular Formula Key Applications Notable Properties References
H₄BNDI Binaphthalene core C₃₄H₂₂O₈ MOF synthesis, gas storage High rigidity, stable porous frameworks
5,5′-(1,3-Butadiyne-1,4-diyl)diisophthalic acid Conjugated butadiyne linker C₂₀H₁₀O₈ Polymers, liquid crystals, electronics Linear conjugation, electronic conductivity
5,5’-[oxalylbis(azanediyl)]diisophthalic acid Oxalyl-azanediyl spacer C₁₈H₁₀N₂O₁₀ Anionic frameworks, dye adsorption Selective adsorption, fluorescence
H₄L2 (NKU-113 ligand) Bipyridine-dicarbonyl linker C₃₀H₁₈N₄O₈ High-stability MOFs Enhanced porosity, interpenetrated frameworks
5,5’-(biphenyl-4,4’-diylbis(methylene))bis(oxy)diisophthalic acid Biphenyl-methylene-oxy spacer C₃₄H₂₆O₁₀ Fluorescent MOFs Flexible coordination modes, luminescence

Key Comparisons

Linker Rigidity vs. Flexibility

  • H₄BNDI : The binaphthalene core provides exceptional rigidity, enabling MOFs with permanent porosity and thermal stability (>400°C) .
  • Butadiyne-linked analogue : The linear, conjugated butadiyne spacer enhances electronic communication, making it suitable for conductive polymers and photovoltaic devices .
  • Oxalyl-azanediyl derivative : The oxalyl group introduces hydrogen-bonding sites, facilitating selective dye adsorption (e.g., methylene blue) and fluorescence in Cd-based frameworks .

MOF Performance

  • H₄BNDI-based MOFs : Exhibit cage-based packing with large surface areas (~1,500 m²/g), ideal for CO₂ capture .
  • H₄L2-based NKU-113 : Demonstrates superior stability over NKU-112 (thiophene-linked analogue) due to increased framework interpenetration, achieving 30% higher methane uptake .
  • Biphenyl-methylene-oxy MOFs : Display tunable fluorescence (λₑₘ = 450–550 nm) depending on metal ions (Zn²⁺, Cd²⁺), useful for sensing applications .

Synthetic Accessibility

  • H₄BNDI requires multi-step synthesis (Suzuki coupling + hydrolysis), whereas butadiyne-linked analogues are synthesized via alkyne homocoupling .
  • Oxalyl-azanediyl derivatives form through simpler condensation reactions, enabling scalable production for environmental remediation .

Biological Activity

5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid (CAS No. 2413724-98-6) is an organic compound notable for its unique structural features and potential biological activities. Characterized by a rigid framework consisting of two isophthalic acid units linked through a binaphthalene moiety, this compound exhibits intriguing properties that have garnered attention in materials science and organic synthesis.

  • Molecular Formula : C36H22O8
  • Molecular Weight : 582.56 g/mol
  • Structural Features : The compound's structure enhances π-π stacking interactions, which are critical for its biological activity and interactions with metal ions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with metal ions and its potential applications in catalysis and drug delivery systems. The following sections detail significant findings from various studies.

Interaction with Metal Ions

One of the key areas of research involves the coordination chemistry of this compound with transition metals. The ability to form stable complexes allows for various applications:

Metal Ion Binding Affinity Stability Application
Palladium(II)HighStableCatalysis
Ruthenium(II)ModerateModerateDrug Delivery
Copper(II)LowLess StableMaterial Science

These interactions demonstrate the compound's versatility as a ligand in coordination chemistry, facilitating the design of new catalysts and materials.

Case Study 1: Catalytic Properties

A study investigated the catalytic properties of complexes formed between this compound and palladium(II). The results indicated that these complexes exhibited significant catalytic activity in cross-coupling reactions, suggesting potential applications in organic synthesis.

Case Study 2: Drug Delivery Systems

Another research focused on the use of this compound as a drug delivery vehicle. By forming complexes with therapeutic agents, it was shown that the compound could enhance the solubility and bioavailability of poorly soluble drugs. This finding opens avenues for developing more effective drug formulations.

The biological activity of this compound is influenced by its structural rigidity and functional groups which facilitate:

  • π-π Stacking Interactions : Enhances binding to biological targets.
  • Coordination Chemistry : Allows formation of stable metal complexes that can mimic enzyme activity.

These mechanisms contribute to its potential efficacy in various biological applications.

Q & A

Q. How to integrate this compound into interdisciplinary studies (e.g., photovoltaics or catalysis)?

  • Answer : For catalysis, anchor the compound onto mesoporous silica (via carboxylate groups) and assess activity in model reactions (e.g., CO₂ reduction). For photovoltaics, blend with electron-accepting polymers (e.g., PCBM) and measure charge transfer via transient absorption spectroscopy .

Theoretical & Conceptual Frameworks

Q. Which theoretical frameworks guide the study of this compound’s electronic properties?

  • Answer : Frontier molecular orbital (FMO) theory explains charge-transfer behavior, while Marcus theory models electron-transfer kinetics. Validate using cyclic voltammetry and spectroelectrochemistry .

Q. How to align experimental design with a conceptual framework (e.g., ligand design for metal-organic frameworks)?

  • Answer : Adopt a reticular chemistry approach, focusing on node connectivity and topology. Use topological analysis (e.g., TOPOS) to predict network stability .

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